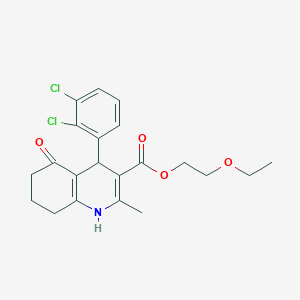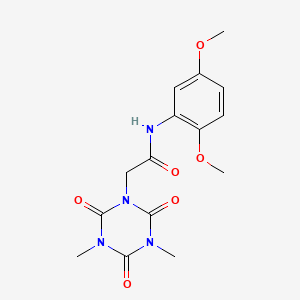![molecular formula C16H15N3O2S2 B4935106 2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B4935106.png)
2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienylthiadiazole derivatives, which have shown promising results in various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide is not fully understood. However, it has been reported to act as a selective COX-2 inhibitor, which is an enzyme involved in the inflammatory response. This compound has also been reported to inhibit the production of pro-inflammatory cytokines and modulate the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide have been extensively studied in vitro and in vivo. This compound has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In addition, this compound has been reported to attenuate the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages. Furthermore, this compound has been reported to exhibit analgesic and antimicrobial activities in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide in lab experiments are its selective COX-2 inhibition, anti-inflammatory, analgesic, and antimicrobial properties. However, the limitations include the lack of a clear understanding of its mechanism of action, the need for further optimization of its synthesis, and the need for more extensive in vivo studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the scientific research on 2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide. First, further studies are needed to elucidate its mechanism of action and its effects on different biological pathways. Second, more extensive in vivo studies are needed to determine its safety and efficacy in animal models. Third, the optimization of its synthesis and the development of more efficient and cost-effective methods for its production are needed. Fourth, the evaluation of its potential therapeutic applications in various diseases, such as cancer and neurodegenerative diseases, is needed. Finally, the development of analogs and derivatives of this compound with improved pharmacological properties is needed.
Conclusion:
In conclusion, 2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic compound that has shown promising results in various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The scientific research on this compound has been mainly focused on its mechanism of action and its effects on different biological pathways. Although this compound has several advantages for lab experiments, there are still limitations that need to be addressed. The future directions for the scientific research on this compound include further studies on its mechanism of action, optimization of its synthesis, evaluation of its potential therapeutic applications, and the development of analogs and derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide involves the reaction of 5-methyl-2-thiophenecarboxylic acid hydrazide with 4-methylphenol in the presence of phosphorus oxychloride. The resulting product is then reacted with ethyl chloroacetate to yield the final compound. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the product have been optimized through various reaction conditions.
Applications De Recherche Scientifique
2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in anti-inflammatory, analgesic, and antimicrobial activities. In addition, this compound has been reported to exhibit anticancer and neuroprotective properties. The scientific research on this compound has been mainly focused on its mechanism of action and its effects on different biological pathways.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-10-3-6-12(7-4-10)21-9-14(20)17-16-18-15(19-23-16)13-8-5-11(2)22-13/h3-8H,9H2,1-2H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPZMBSORVTDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B4935042.png)
![2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4935043.png)

![5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4935054.png)
![3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4935062.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4935067.png)

![{8-[4-(2-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B4935089.png)


![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)